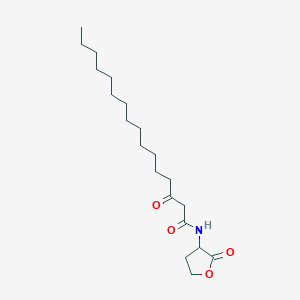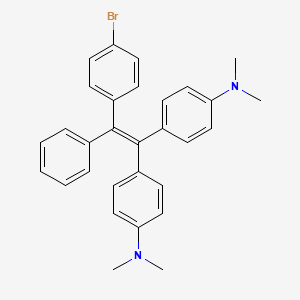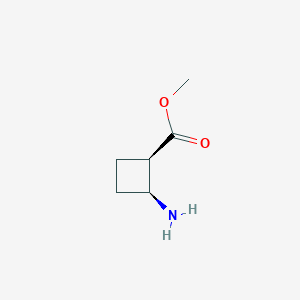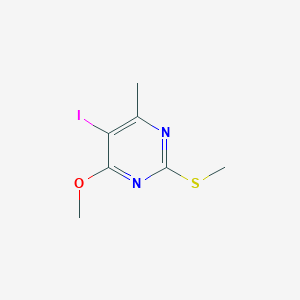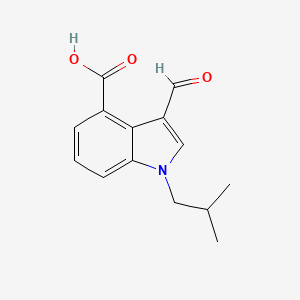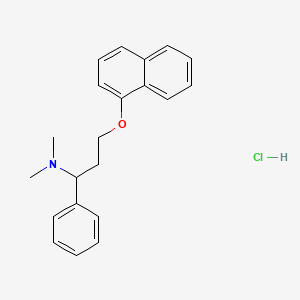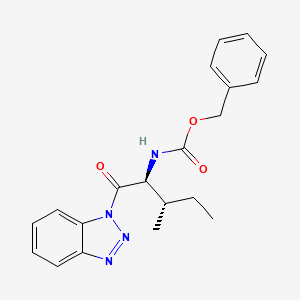
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Descripción general
Descripción
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Synthesis Analysis
The synthesis of this compound likely involves the reaction of the Fmoc-protected amino acid with a suitable hexenoic acid derivative . The Fmoc group can be introduced to the amino acid using Fmoc-OSu in the presence of a base .Molecular Structure Analysis
The molecular formula of this compound is C21H21NO4 . It contains a fluorenyl group attached to a methoxycarbonyl group, which is further linked to an amino hexenoic acid .Chemical Reactions Analysis
As an amino acid derivative, this compound can participate in peptide bond formation reactions. The Fmoc group can be removed under mildly acidic conditions, allowing the free amino group to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Fmoc chemistry is pivotal in the synthesis and modification of peptides, including the creation of β-peptides and sugar amino acid-derived oligomers. For instance, Fmoc-protected β2-homoamino acids were developed for solid-phase syntheses of β-peptides, demonstrating a key role in peptide chemistry by allowing for large-scale preparation and synthesis flexibility (Šebesta & Seebach, 2003). Additionally, Fmoc-protected sugar amino acids derived from neuraminic acids facilitated the synthesis of oligomers, showcasing the utility of Fmoc chemistry in the assembly of complex molecular structures (Gregar & Gervay-Hague, 2004).
Self-Assembled Structures
Fmoc-modified amino acids have been reported to form self-assembled structures, with various morphologies observed under different conditions, indicating potential applications in nanotechnology and material science. Studies detail the self-assembly of Fmoc-modified aliphatic amino acids into structures with potential for novel applications (Gour et al., 2021).
Synthesis of Non-proteinogenic Amino Acids
Fmoc chemistry is also employed in the synthesis of non-proteinogenic amino acids, offering pathways to novel compounds with potential therapeutic applications. An example is the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, showcasing the flexibility of Fmoc chemistry in producing specialized amino acids (Adamczyk & Reddy, 2001).
Solid Phase Synthesis Applications
Fmoc chemistry is integral to solid phase synthesis, not just for peptides but also for other organic compounds, demonstrating its broad applicability in synthetic chemistry. The creation of new phenylfluorenyl-based linkers for solid-phase synthesis highlights the adaptability of Fmoc chemistry in facilitating efficient synthesis processes (Bleicher et al., 2000).
Molecular Dispersion and Sensing
The interaction of Fmoc-protected amino acids with carbon nanotubes and their use as surfactants demonstrates the intersection of Fmoc chemistry with materials science and nanotechnology, underscoring the role of Fmoc-protected compounds in creating responsive systems for scientific applications (Cousins et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid” is currently unknown. The compound is a derivative of alanine , an amino acid that plays a crucial role in protein synthesis and energy metabolism in the body.
Mode of Action
As an alanine derivative, it may interact with biological systems in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
As an alanine derivative, it may have potential effects on protein synthesis and energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound is stable at room temperature and has a long shelf-life . .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMPCVPSYAVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

